molecular formula C12H12N4 B2381826 4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine CAS No. 2320222-36-2

4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine

Cat. No.: B2381826
CAS No.: 2320222-36-2
M. Wt: 212.256
InChI Key: WJQUZYHHNNQCFI-UHFFFAOYSA-N
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Description

4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine is a heterocyclic compound that features a pyrido[3,4-d]pyrimidine core fused with a dihydropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and kinase inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of pyridine derivatives with appropriate aldehydes or ketones, followed by cyclization reactions under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce dihydropyridine or tetrahydropyridine derivatives. Substitution reactions result in functionalized pyrido[3,4-d]pyrimidine compounds with diverse chemical properties .

Scientific Research Applications

4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle, leading to the inhibition of cancer cell growth. The pathways involved include the regulation of gene expression and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine is unique due to its specific fusion of pyrido[3,4-d]pyrimidine and dihydropyridine moieties, which confer distinct chemical and biological properties. Its ability to selectively inhibit CDKs makes it a valuable compound in cancer research .

Properties

IUPAC Name

4-(3,6-dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-2-6-16(7-3-1)12-10-4-5-13-8-11(10)14-9-15-12/h1-2,4-5,8-9H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQUZYHHNNQCFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C2=NC=NC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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